Naphthacene (CAS: 92-24-0), widely known in organic electronics as tetracene, is a four-ring linear polycyclic aromatic hydrocarbon that serves as a foundational p-type organic semiconductor and optoelectronic material [1]. Characterized by an optical bandgap of approximately 2.3–2.4 eV and a solid-state hole mobility exceeding 1.0 cm²/Vs in single crystals, it occupies a critical intermediate position between the highly stable but electronically resistive anthracene and the high-mobility but environmentally sensitive pentacene[2]. In procurement and industrial research, naphthacene is primarily targeted for its unique singlet exciton fission capabilities, its utility as a green-yellow emitting dopant in organic light-emitting diodes (OLEDs), and its capacity to form well-ordered, moderately air-stable thin films for field-effect transistors (OFETs)[1].
Attempting to substitute naphthacene with adjacent linear acenes or functionalized derivatives critically compromises device architecture and performance [1]. While pentacene offers higher hole mobility, its triplet energy (~0.86 eV) is too low to sensitize standard silicon solar cells (1.1 eV bandgap), and its shallow HOMO level leads to rapid photo-oxidation in ambient conditions, complicating unencapsulated processing [REFS-1, REFS-2]. Conversely, substituting with the smaller anthracene provides excellent environmental stability but results in an excessively wide bandgap (>3.0 eV) and poor charge transport, rendering it unsuitable for visible-spectrum optoelectronics and high-performance OFETs[3]. Furthermore, highly soluble derivatives like rubrene (tetraphenyltetracene) introduce bulky phenyl side groups that disrupt the dense herringbone crystal packing required for efficient intermolecular singlet fission and compact thin-film charge transport [4].
In hybrid organic-inorganic photovoltaics, the singlet fission layer must possess a triplet exciton energy exceeding the bandgap of the underlying inorganic cell. Naphthacene (tetracene) generates triplet excitons at ~1.25 eV, which successfully overcomes the 1.1 eV bandgap of crystalline silicon, allowing for direct triplet transfer [1]. In contrast, pentacene generates triplet excitons at ~0.86 eV, which is energetically insufficient to sensitize standard silicon [2].
| Evidence Dimension | Triplet Exciton Energy (E_T) |
| Target Compound Data | Naphthacene: ~1.25 eV |
| Comparator Or Baseline | Pentacene: ~0.86 eV |
| Quantified Difference | Naphthacene provides a +0.39 eV higher triplet energy, exceeding the Si bandgap by 0.15 eV, whereas pentacene falls 0.24 eV short. |
| Conditions | Solid-state thin films coupled to crystalline silicon (c-Si) heterojunctions. |
Naphthacene is strictly required over pentacene for buyers developing singlet fission-sensitized standard silicon solar cells, as pentacene cannot transfer energy to silicon.
The optical energy gap dictates the emission and absorption profile of the organic semiconductor. Naphthacene exhibits an optical bandgap of approximately 2.3 eV, allowing it to emit efficiently in the green-yellow visible spectrum [1]. Anthracene, a smaller analog, has a much wider bandgap of ~3.2 eV, restricting its emission to the UV/blue region, while pentacene's narrow 1.85 eV gap renders it non-emissive in the visible spectrum[REFS-1, REFS-2].
| Evidence Dimension | Solid-State Optical Energy Gap |
| Target Compound Data | Naphthacene: ~2.3 eV |
| Comparator Or Baseline | Anthracene: ~3.2 eV; Pentacene: ~1.85 eV |
| Quantified Difference | Naphthacene offers a ~0.9 eV narrower gap than anthracene and a ~0.45 eV wider gap than pentacene. |
| Conditions | Vacuum-deposited 100 nm thin films on glass substrates at room temperature. |
Procurement for green/yellow OLED emissive layers or visible-light photodetectors must specify naphthacene, as adjacent acenes fall outside the required visible spectrum.
The susceptibility of polyacenes to rapid photo-oxidation in ambient air is strongly correlated with their Highest Occupied Molecular Orbital (HOMO) energy. Naphthacene possesses a deeper HOMO level of approximately -5.35 to -5.40 eV, granting it moderate stability in air [1]. Pentacene, however, has a shallower HOMO of ~ -5.0 eV, causing it to degrade rapidly upon exposure to light and oxygen, which severely complicates unencapsulated handling and device fabrication [2].
| Evidence Dimension | HOMO Energy Level |
| Target Compound Data | Naphthacene: ~ -5.35 to -5.40 eV |
| Comparator Or Baseline | Pentacene: ~ -5.0 eV |
| Quantified Difference | Naphthacene's HOMO is ~0.35 to 0.40 eV deeper than pentacene's. |
| Conditions | Ambient air exposure during thin-film deposition and transistor operation. |
Naphthacene provides a significantly wider processing window and longer shelf-life for manufacturers who cannot maintain strict inert-atmosphere conditions required for pentacene.
For applications requiring mixed-crystal systems, such as doped organic scintillators or host-guest OLEDs, the solid-state solubility of the dopant is critical to prevent phase segregation. Naphthacene demonstrates a solid-state solubility limit of approximately 10^-4 mol/mol in standard host matrices like pyrene [1]. In direct contrast, pentacene is highly insoluble, with a solubility limit of less than 10^-6 mol/mol in the same host[1].
| Evidence Dimension | Solid-State Solubility Limit in Pyrene |
| Target Compound Data | Naphthacene: ~10^-4 mol/mol |
| Comparator Or Baseline | Pentacene: <10^-6 mol/mol |
| Quantified Difference | Naphthacene is at least 100 times more soluble in solid-state host matrices than pentacene. |
| Conditions | Sublimed mixed-crystal growth and zone refining. |
Buyers formulating mixed-crystal emission systems must select naphthacene to achieve viable dopant concentrations without catastrophic phase segregation.
Because its 1.25 eV triplet energy perfectly bridges the gap to the 1.1 eV bandgap of silicon, naphthacene is the premier choice for thin-film layers designed to double the photocurrent from high-energy photons in hybrid solar cells [1].
Leveraging its ~2.3 eV optical bandgap and superior solid-state solubility compared to pentacene, naphthacene is highly effective as a fluorescent dopant in host-guest organic light-emitting diode architectures [2].
For organic field-effect transistors where ambient processing is required, naphthacene provides a critical balance, offering hole mobilities (>1 cm²/Vs in single crystals) that far exceed anthracene, while maintaining a deeper, more oxidation-resistant HOMO level than pentacene [3].
Irritant;Environmental Hazard